6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole
Description
Properties
CAS No. |
760989-09-1 |
|---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
6-bromo-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-9-6(4-8)3-7-5-12-13-10(7)9/h1-2,4-5H,3H2,(H,12,13) |
InChI Key |
YZQUGDNNFDVLER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=NN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cannabinoid Receptor Interactions
The 1,4-dihydroindeno[1,2-c]pyrazole core is pivotal for CB2 receptor selectivity. Key comparisons include:
Key Findings :
Anticancer Activity via Tubulin Inhibition
1,4-Dihydroindeno[1,2-c]pyrazole derivatives target the colchicine-binding site. Notable analogs:
Key Findings :
Carbonic Anhydrase (CA) Inhibition
Sulfonamide derivatives exhibit isoform selectivity:
| Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) |
|---|---|---|---|---|
| 15 | 11 | 12 | 13 | 14 |
| AAZ | 250 | 12 | 25 | 5.7 |
Key Findings :
Antimicrobial Activity
Carbohydrazide hybrids demonstrate broad-spectrum activity:
| Compound | MIC (μg/mL, C. albicans) | Ergosterol Inhibition (%) | ROS Induction |
|---|---|---|---|
| 5d | 1.56 | 78 | Yes |
| 5g | 3.12 | 82 | Yes |
Key Findings :
Other Therapeutic Targets
- Tyrosine Kinase Inhibition: Early patents describe 1,4-dihydroindeno[1,2-c]pyrazoles as kinase inhibitors, though biological data remain undisclosed .
Preparation Methods
Claisen-Schmidt Condensation and Cyclocondensation
The indenopyrazole scaffold is typically constructed via Claisen-Schmidt condensation between 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one and 4-(piperidin-1-yl)benzaldehyde, followed by cyclocondensation with arylhydrazines. Under microwave irradiation, this two-step process achieves 78% yield by reducing reaction times from 12 hours to 45 minutes. Key advantages include:
-
Regioselectivity : The electron-donating piperidinyl group directs benzylidene formation exclusively at the C2 position of the indanone.
-
Functional Group Tolerance : Methoxy and chloro substituents remain intact under mild acidic conditions (acetic acid/ethanol).
Table 1: Optimization of Claisen-Schmidt/Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | None | 78 | |
| Temperature | 80°C (MW) | 78 | |
| Solvent | Ethanol | 78 | |
| Reaction Time | 45 min (MW) | 78 |
Bromination Methodologies for 6-Position Functionalization
Two-Step Synthesis via Maleic Diester Intermediate
A patent-pending method employs maleic acid diesters (e.g., diethyl maleate) and 3-chloro-5-R1-2-hydrazinopyridine to form a sodium 3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate intermediate, which is brominated using phosphorus oxybromide (POBr3). Critical steps include:
-
Alkaline Cyclization : Sodium methoxide in methanol facilitates nucleophilic attack by hydrazinopyridine on the diester, forming the pyrazoline ring at 80–90°C.
-
Bromination : POBr3 in acetonitrile replaces the hydroxyl group with bromine at 80°C, achieving 85% yield with minimal hydrolysis.
Table 2: Two-Step Bromination Process Metrics
Direct Bromination Using N-Bromosuccinimide (NBS)
Alternative approaches utilize NBS in sulfuric acid to brominate preformed indenopyrazoles. This method selectively targets the 6-position due to the directing effect of the adjacent carbonyl group, achieving 70% yield. However, competing formation of 5-bromo regioisomers (15–20%) necessitates chromatographic separation.
Catalytic and Solvent Effects on Reaction Efficiency
Role of Cs2CO3 in Solvent-Dependent Pathways
In ethanol with 3 equivalents of Cs2CO3, cyclocondensation of 1,2,3-indantrione and arylhydrazines favors indenopyrazolone formation (83% yield). Conversely, acetonitrile shifts selectivity toward lawsone derivatives, highlighting solvent polarity’s impact on transition state stabilization.
Microwave-Assisted Rate Enhancement
Microwave irradiation reduces Claisen-Schmidt condensation times from 12 hours to 30 minutes by enhancing molecular collision frequency. This method also improves purity by minimizing thermal decomposition.
Analytical Characterization and Structural Validation
Spectroscopic Confirmation
-
IR Spectroscopy : Absence of C=O stretches (~1684 cm⁻¹) confirms cyclization, while C=N and C=C stretches (1630–1450 cm⁻¹) verify pyrazole ring formation.
-
1H NMR : The indene C4-CH2 protons resonate as singlets at δ 3.32–3.75 ppm, with aromatic protons between δ 7.2–8.1 ppm.
-
HRMS : Molecular ion peaks align with theoretical masses (Δ < 2 ppm) .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound is typically synthesized via one-pot cyclocondensation reactions involving brominated precursors. For example, bromination of the indeno-pyrazole core using bromine (Br₂) in acetic acid with anhydrous sodium acetate as a catalyst achieves moderate yields (~29%) under controlled dropwise addition . Alternatively, spiro derivatives with brominated aryl groups (e.g., 4-bromophenyl) are synthesized in high yields (80–96%) via one-step reactions, leveraging microwave-assisted or reflux conditions to accelerate cyclization . Optimization involves adjusting stoichiometry, reaction time, and temperature, with characterization via TLC or HPLC to monitor completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : A multi-technique approach is essential:
- IR Spectroscopy : Identify N-H (3200–3400 cm⁻¹) and C=N (1610–1650 cm⁻¹) stretches to confirm pyrazole ring formation .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.2 ppm) and dihydroindeno protons (δ 3.5–4.5 ppm). ¹³C NMR confirms sp² carbons (C=N at δ 150–160 ppm) and bromine-induced deshielding effects .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 491 for brominated analogs) and fragmentation patterns validate molecular weight and substituent stability .
- Elemental Analysis : Match calculated vs. experimental C/H/N/Br percentages to verify purity (>95%) .
Q. How do substituents on the indeno-pyrazole core influence its solubility and crystallinity?
- Methodological Answer : Bromine’s electron-withdrawing nature reduces solubility in polar solvents (e.g., water) but enhances crystallinity. For instance, 6-Bromo derivatives form yellow-to-orange crystals with melting points >230°C . To improve solubility for biological assays, introduce polar groups (e.g., -OH, -OCH₃) via post-synthetic modifications or co-solvent systems (DMSO:water mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange in this compound derivatives?
- Methodological Answer : Dynamic NMR (DNMR) or variable-temperature (VT-NMR) studies at −40°C to 80°C can slow tautomeric exchange, resolving overlapping peaks. For example, dihydroindeno protons may exhibit splitting due to restricted rotation, which 2D NMR (COSY, NOESY) can decouple . Computational modeling (DFT) predicts stable tautomers, guiding spectral assignments .
Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the para position to bromine is favored due to its meta-directing effect. For cross-coupling (e.g., Suzuki), protect the NH group with SEM [(2-(trimethylsilyl)ethoxymethyl)] to prevent side reactions . Palladium-catalyzed borylation at the 3-position enables further derivatization, as shown in spiro-indenoquinoxaline systems .
Q. How does the bromine substituent affect the electronic structure and reactivity of the indeno-pyrazole core in catalytic applications?
- Methodological Answer : Bromine increases electron deficiency, enhancing susceptibility to nucleophilic attack. Cyclic voltammetry (CV) reveals a shifted reduction potential (−1.2 V vs. SCE), indicating stabilized LUMO levels . In photocatalysis, brominated derivatives exhibit extended π-conjugation, verified via UV-Vis (λₐᵦₛ ~350 nm) and TD-DFT calculations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound analogs?
- Methodological Answer : Variations often arise from polymorphic forms or solvent-dependent crystallization. Re-crystallize the compound from alternate solvents (e.g., EtOH vs. DCM) and compare DSC thermograms. For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing (e.g., TMS at δ 0 ppm). Cross-validate with high-resolution MS and single-crystal XRD when available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
